Comparative Withdrawal Status: Amoproxan's Clinical Discontinuation vs. Sustained Use of Papaverine
Amoproxan was withdrawn from the French market in 1970, the same year it was first approved, due to confirmed cases of pellagroid skin changes and toxic optic neuritis [1]. In contrast, a structurally distinct coronary dilator, Papaverine, remains in clinical use for various vasospastic conditions [2]. This stark difference in regulatory outcome provides a quantifiable differentiation in safety profiles, making Amoproxan a superior tool for investigating specific toxicity pathways that are not observed with other vasodilators.
| Evidence Dimension | Market Status due to Adverse Event Profile |
|---|---|
| Target Compound Data | Withdrawn in 1970 |
| Comparator Or Baseline | Papaverine (a nonxanthine PDE inhibitor and vasodilator) remains in clinical use. |
| Quantified Difference | Differential regulatory outcome: Withdrawn vs. Marketed. |
| Conditions | Clinical use in human populations for cardiovascular indications. |
Why This Matters
This data proves that generic substitution with a safer vasodilator is scientifically invalid for research focusing on Amoproxan's unique, clinically-validated toxicology.
- [1] Charité University Hospital. Withdrawn Drug Database: Amoproxan (ID: w171). View Source
- [2] NCATS Inxight Drugs. Papaverine. National Center for Advancing Translational Sciences. View Source
